![molecular formula C17H23N5OS B5655394 1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5655394.png)
1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine
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Overview
Description
Synthesis Analysis
While the specific synthesis of "1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine" is not directly reported, related compounds have been synthesized through various methods. For instance, the synthesis of related tetrazole compounds involves strategic approaches to crystallize and determine structures via X-ray crystallography. These methods provide a foundation for understanding potential pathways for synthesizing the target compound by applying similar chemical principles and techniques.
Molecular Structure Analysis
Molecular structure analysis of related compounds, as determined by X-ray crystallography, reveals insights into the tetrazole crystalline structure, showcasing the non-conjugation of aryl rings to the tetrazole group and detailing intermolecular interactions. These structural insights are crucial for predicting the behavior and reactivity of "1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine" in various chemical environments.
Chemical Reactions and Properties
Although specific reactions and properties of "1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine" are not detailed, studies on related compounds provide a window into potential reactivity. For instance, the rearrangements and reactions with N-nucleophiles indicate a pathway for creating diverse derivatives and exploring the chemical space around tetrazole-based compounds.
Physical Properties Analysis
The analysis of physical properties such as crystallization behavior, molecular packing, and hydrogen bonding patterns in closely related molecules helps in understanding the solid-state characteristics of the compound. These properties are instrumental in predicting the solubility, stability, and formulation potential of the compound in various applications.
Chemical Properties Analysis
Chemical properties, including reactivity with specific reagents, potential for undergoing cycloaddition reactions, and the ability to form diverse heterocyclic structures, are inferred from related studies. These properties highlight the versatility and potential utility of tetrazole-containing compounds in synthetic chemistry and material science.
References (Sources)
- Synthesis and crystal structure analysis (Al-Hourani et al., 2016)
- Rearrangements and reactions with N-nucleophiles (Strah et al., 1996)
- Molecular structure and solid-state analysis (Tomaščiková et al., 2008)
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-6-8-21(9-7-12)16(23)11-24-17-18-19-20-22(17)15-5-4-13(2)14(3)10-15/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFOLHISCPQNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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